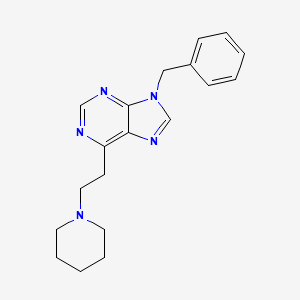

9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine

Description

Propriétés

Numéro CAS |

920503-17-9 |

|---|---|

Formule moléculaire |

C19H23N5 |

Poids moléculaire |

321.4 g/mol |

Nom IUPAC |

9-benzyl-6-(2-piperidin-1-ylethyl)purine |

InChI |

InChI=1S/C19H23N5/c1-3-7-16(8-4-1)13-24-15-22-18-17(20-14-21-19(18)24)9-12-23-10-5-2-6-11-23/h1,3-4,7-8,14-15H,2,5-6,9-13H2 |

Clé InChI |

CRUGSNBDWPHAHI-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(CC1)CCC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Piperidin-1-yl Substitution at C-6

- Method: The 6-chloropurine derivative is reacted with piperidine or a piperidine-containing nucleophile in aqueous or organic solvents.

- Conditions: Microwave-assisted synthesis at 100 °C, 400 W power, for approximately 8 minutes has been reported to efficiently replace the chlorine at C-6 with piperidin-1-yl groups.

- Workup: After reaction completion (monitored by TLC), the mixture is cooled, filtered, washed with water, and dried. Purification is achieved by flash column chromatography using ethyl acetate/petroleum ether mixtures.

- Yields: High yields are typical, with pure products isolated as white powders or crystals.

Benzyl Substitution at N-9

- Method: Benzylation at the N-9 position is commonly achieved by reacting the purine intermediate with benzyl halides (e.g., benzyl bromide) under basic conditions or via palladium-catalyzed coupling.

- Conditions: Reactions are often carried out in anhydrous solvents such as acetonitrile or dichloromethane, sometimes with the use of bases like potassium carbonate.

- Alternative: Direct alkylation using benzyl bromide in the presence of a silylating agent (e.g., BSA) and Lewis acid catalysts (e.g., SnCl4) has been reported for related purine alkylations.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the nucleophilic substitution reactions on purine rings:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 6-chloropurine + piperidine | Water, microwave (400 W, 100 °C) | 8 minutes | 6-piperidinylpurine derivative |

| Purification | Flash chromatography | Ethyl acetate/petroleum ether | Pure product, high yield |

This method offers rapid reaction times and cleaner conversions compared to conventional heating.

Palladium-Catalyzed Coupling (Suzuki–Miyaura Reaction)

Though more commonly used for aryl substitutions, Suzuki–Miyaura coupling can be adapted for purine derivatives to introduce complex substituents at C-2 or C-8 positions, which may be relevant for analogues of 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine.

- Catalyst: Pd(PPh3)4

- Base: Potassium carbonate

- Solvent: Anhydrous toluene or dioxane

- Temperature: 110 °C for 4 hours

- Purification: Silica gel chromatography

- Yields: Moderate to good (50-70%)

This method is useful for diversifying the purine scaffold but less directly applicable for the benzyl and piperidinyl substitutions at N-9 and C-6, respectively.

Detailed Experimental Data for Key Intermediates

These data confirm the successful substitution at the purine ring and provide spectral fingerprints for characterization.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Reaction Time | Purification Method | Yield Range | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution at C-6 | 6-chloropurine + piperidine, microwave, 100 °C, 400 W | 8 min | Filtration, flash chromatography | 70-90% | Rapid, clean reaction |

| Benzylation at N-9 | Benzyl bromide, base (K2CO3), anhydrous solvent | Several hours | Column chromatography | 50-80% | May require Lewis acid catalysis |

| Suzuki–Miyaura coupling | Pd(PPh3)4, K2CO3, arylboronic acid, toluene | 4 hours | Silica gel chromatography | 50-70% | For further functionalization |

Research Findings and Optimization Notes

- Microwave-assisted nucleophilic substitution significantly reduces reaction times and improves yields compared to conventional heating.

- Selectivity for substitution at C-6 over C-2 chlorine in dichloropurines can be controlled by reaction conditions and nucleophile choice.

- Benzylation at N-9 can be achieved via direct alkylation or palladium-catalyzed methods, with the former being more straightforward for this compound class.

- Purification by flash chromatography using ethyl acetate/petroleum ether mixtures is effective for isolating pure products.

- Characterization by ^1H NMR, ^13C NMR, melting point, and HRMS is essential to confirm structure and purity.

Analyse Des Réactions Chimiques

Types of Reactions

9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine exhibits significant cytotoxic properties against cancer cell lines. Studies have shown that it can inhibit specific kinases involved in cellular proliferation, which is crucial for developing targeted cancer therapies. For instance, in vitro experiments demonstrated that the compound induces apoptosis and reduces cell proliferation across various cancer models, with effective concentrations ranging from 3 to 39 µM .

Enzyme Modulation

The compound acts as an enzyme modulator , particularly inhibiting kinases associated with cancer progression. This modulation can alter cellular signaling pathways, potentially leading to therapeutic effects in cancer treatment. Ongoing pharmacological studies aim to elucidate the exact mechanisms through which this compound exerts its effects on enzyme activity and cellular functions .

Anti-inflammatory Effects

In addition to its anticancer properties, 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine has shown promise in anti-inflammatory applications . Its ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation, although further studies are required to confirm its efficacy in vivo .

Case Study 1: Cytotoxic Activity Evaluation

A study focused on the synthesis and evaluation of N-(9H-purin-6-yl) benzamide derivatives, including 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine, reported promising cytotoxic activity against various cancer cell lines. The study highlighted the compound's potential in inducing apoptosis and inhibiting cell growth, suggesting its viability as a lead compound for further development .

Case Study 2: Synthesis of Water-soluble Prodrugs

To enhance the bioavailability of 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine, researchers synthesized water-soluble prodrugs. These modifications aimed to improve solubility and facilitate in vivo testing, ultimately demonstrating weak antitumoral activity in animal models. This approach underscores the importance of formulation strategies in the therapeutic application of purine derivatives .

Mécanisme D'action

The mechanism of action of 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of 9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine can be contextualized by comparing it to analogs with modifications at the N9, C6, and other positions. Below is a detailed analysis supported by data from pharmacological and synthetic studies:

Substituent Effects at the C6 Position

The C6 position is critical for modulating biological activity. Key comparisons include:

- Piperidinylethyl vs.

- Piperidinylethyl vs. Furyl : The furyl group in confers high antitubercular activity but may reduce metabolic stability compared to the saturated piperidine moiety.

Substituent Effects at the N9 Position

The N9 benzyl group influences steric and electronic interactions:

- Benzyl vs. Methoxybenzyl : The methoxy group in increases electron density, enhancing interactions with hydrophobic pockets in mycobacterial targets.

- Benzyl vs. Formamidobenzyl : The formamido group in introduces hydrogen-bonding capability, critical for benzodiazepine receptor affinity.

Synergistic Modifications (C2, C8 Positions)

Additional substituents further refine activity:

- C2 Chlorination : In , a chlorine atom at C2 significantly improved antiviral activity, suggesting that electrophilic groups may stabilize target interactions.

- C8 Bromination : The bromine atom in enhances steric bulk and electronic effects, optimizing receptor binding.

Pharmacological Implications

- Antiviral Potential: Structural parallels to suggest that introducing a C2 halogen could enhance activity against RNA viruses.

- Antimycobacterial Activity : The piperidinylethyl group may offer a balance between lipophilicity and solubility, critical for penetrating mycobacterial cell walls (cf. ).

- Neurological Targets : The benzyl group’s hydrophobicity may support CNS targeting, though further optimization (e.g., C8 substitution) is needed to match the BZR affinity of .

Activité Biologique

9-Benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine is a purine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Antimicrobial Activity

Research has demonstrated that 9-benzyl derivatives exhibit significant antimicrobial properties. A study focused on various purine derivatives, including 9-benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine, showed promising results against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for 9-benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine against selected bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.10 |

| Escherichia coli | 0.50 |

| Salmonella typhi | 1.00 |

| Pseudomonas aeruginosa | 0.75 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, outperforming standard antibiotics such as ciprofloxacin (MIC = 3.12 μg/mL) .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. A study evaluated its effects against common pathogens:

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.25 |

| Aspergillus niger | 0.50 |

These findings suggest that the compound could be a candidate for treating fungal infections as well .

Anticancer Potential

The biological activity of 9-benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine extends to anticancer effects. Research indicates that it may act as an inhibitor of heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation.

Case Study: HSP90 Inhibition

A notable study reported that this compound inhibited HSP90 with an IC50 value of approximately 1.7 μM, leading to significant tumor growth suppression in xenograft models. The mechanism involves disrupting the chaperone function of HSP90, which is vital for stabilizing various oncogenic proteins .

The exact mechanism by which 9-benzyl-6-(2-(piperidin-1-yl)ethyl)-9H-purine exerts its biological effects involves multiple pathways:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

- Antifungal Mechanism : Interference with fungal cell membrane integrity.

- Anticancer Mechanism : Inhibition of protein folding and stabilization pathways mediated by HSP90.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.